Lipophilicity Profile vs. 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione
The target compound's N-methyl linker results in a lower computed lipophilicity (XLogP3-AA = 4.1) compared to the N-ethyl analog's predicted value [1]. This one-methylene difference translates to a quantifiable property shift that can improve aqueous solubility and reduce non-specific protein binding, making it a suitable candidate for assay systems where the ethyl analog exhibits excessive hydrophobicity or precipitation [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 4.1; TPSA: 60.6 Ų |
| Comparator Or Baseline | 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione: XLogP3-AA: 4.4 (predicted); TPSA: 60.6 Ų |
| Quantified Difference | Δ XLogP3-AA ≈ -0.3 (a measurable reduction in lipophilicity for the methyl analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release). The TPSA value is identical for both analogs as the linker does not add a new heteroatom. |
Why This Matters
The lower LogP of the methyl analog directly influences its partitioning behavior in biological assays, potentially offering a superior profile for in vitro experiments where high lipophilicity of the ethyl analog leads to poor solubility and false negatives.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3452500, 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21741100, 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione. View Source
- [2] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256. View Source
